molecular formula C6H14O2 B1583713 Ethylene glycol mono-sec-butyl ether CAS No. 7795-91-7

Ethylene glycol mono-sec-butyl ether

Cat. No. B1583713
CAS RN: 7795-91-7
M. Wt: 118.17 g/mol
InChI Key: HUWFDQSAXOIUNP-UHFFFAOYSA-N
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Description

Ethylene glycol monobutyl ether (also known as 2-butoxyethanol) is a colorless liquid with an ether-like odor . It is widely used as a solvent in various applications such as in surface coatings, spray lacquer, quick-dry lacquers, enamels, varnishes, varnish removers, latex paint, and metal cleaners . It is also an excellent solvent for many coatings resin types, including alkyd, phenolic, maleic, epoxy, and nitrocellulose resins .


Synthesis Analysis

Ethylene glycol monobutyl ether is produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The reaction is initiated by the chemical reaction between ethylene oxide and n-butanol in the presence of a catalyst .


Molecular Structure Analysis

The molecular formula of Ethylene glycol monobutyl ether is C₄H₉OCH₂CH₂OH . It is a polar small molecule with amphiphilic characteristics, which can form various aggregates in aqueous solution .


Chemical Reactions Analysis

Glycol ethers are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . They are produced through the reaction of ethylene oxides with various alcohols .


Physical And Chemical Properties Analysis

Ethylene glycol monobutyl ether is a clear, colorless liquid . It has a sweet, ether-like odor and is miscible with water and most organic solvents . It has a density of 0.90 g/cm³, a melting point of -75 °C, and a boiling point of 171 °C .

Scientific Research Applications

  • Solubilization of Preservatives Ethylene glycol mono-sec-butyl ether (hereafter referred to as EGBE) demonstrates an ability to interact with certain preservatives, such as benzoic acid. This interaction leads to an elevation of pH in solutions containing benzoic acid and sodium benzoate. Additionally, when combined with polysorbate 80, EGBE enhances the uptake of benzoic acid by micelles (Donbrow & Jacobs, 1966).

  • Thermodynamic and Transport Properties Research on EGBE has also focused on its thermodynamic and transport properties, particularly when mixed with other substances. Studies have examined how EGBE influences the density, speed of sound, and viscosity in various mixtures, providing valuable insights into the molecular interactions and physical effects in these mixtures (Dubey & Kaur, 2013).

  • Spectrometry Applications EGBE has been identified as a favorable medium for the simultaneous determination of anthracene and 5h-benzo[b]carbazole using synchronous fluorescence spectrometry. It offers advantages in terms of spectral resolution and sensitivity, making it a useful solvent in analytical chemistry applications (Tachibana, Koshiishi, & Furusawa, 1988).

  • Mitigating Reproductive Toxicity In a study involving porcine oocytes, EGBE exposure was found to disrupt oocyte maturation. However, supplementation with nicotinamide mononucleotide (NMN) was shown to rescue these defects by restoring mitochondrial function and reducing oxidative stress. This suggests potential applications in mitigating reproductive toxicity caused by environmental pollutants (Miao et al., 2021).

  • Volumetric Behaviour in Chemical Mixtures The volumetric behavior of EGBE in mixtures with other chemicals, such as 1-butyl-3-methyl imidazolium hexafluorophosphate, has been studied. This research provides insights into the molecular interactions and excess properties of EGBE in various chemical environments, which is crucial for understanding its behavior in industrial applications (Singh & Kumar, 2010).

  • Dielectric Relaxation Studies EGBE has been the subject of dielectric relaxation studies in its pure liquid state. These studies help in understanding the molecular dynamics and interactions of EGBE, which are important for its application in electronic materials and other high-technology fields (Sengwa, 1994).

  • Fuel and Emission Properties Research on the impact of EGBE on diesel fuel properties and emissions in diesel engines has shown that EGBE can affect the cetane number and lubricity of diesel fuel. It also influences exhaust emissions, such as CO and NOx, indicating its potential application in fuel additives for environmental and efficiency considerations (Gómez-Cuenca, Gómez-Marín, & Folgueras-Díaz, 2011).

  • Chemical Synthesis and Catalysis EGBE has been used in the synthesis of various chemicals, such as aluminum-tri-sec-butoxide, where it can influence the precursor structure and reaction pathways. This application is significant in materials science and chemical engineering (Tadanaga & Minami, 2000).

Safety And Hazards

Ethylene glycol monobutyl ether is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is also toxic if inhaled . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

2-butan-2-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-6(2)8-5-4-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWFDQSAXOIUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999144
Record name 2-[(Butan-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene glycol mono-sec-butyl ether

CAS RN

7795-91-7
Record name 2-(1-Methylpropoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7795-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-sec-butoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Butan-2-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
PJ Harrington, HN Khatri, BS DeHoff… - … process research & …, 2002 - ACS Publications
… Ethylene glycol mono sec-butyl ether (ESB) was prepared by a literature method. A reference sample of bosentan sec-butyl ether 15 was then prepared using ESB and a procedure …
Number of citations: 20 pubs.acs.org
GJ Stockburger, JD Brandner - Journal of the American Oil Chemists' …, 1963 - Springer
Acid-catalyzed additions of ethylene oxide to various isomeric butyl alcohols were observed to agree with the Poisson equation and the products were relatively unaffected in …
Number of citations: 42 link.springer.com
CL Yaws, PC Richmond - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the surface tension for organic compounds in tabular format. For the tabulation, a modified Othmer relation is selected for …
Number of citations: 27 www.sciencedirect.com
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com
CL Yaws, PK Narasimhan - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the critical properties and acentric factor of organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, …
Number of citations: 34 www.sciencedirect.com
CL Yaws, LLX Dang - Transport properties of chemicals and hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values of viscosity of liquid (organic compounds) in tabular form. For the tabulation, an equation is selected for liquid viscosity as a …
Number of citations: 18 www.sciencedirect.com
CL Yaws - Transport properties of chemicals and hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values for diffusion coefficient in air (organic compounds) in tabulated format. For the tabulation, an equation is selected for diffusion …
Number of citations: 13 www.sciencedirect.com
CL Yaws, P Bahadur - Transport properties of chemicals and hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values of viscosity of gas (organic compounds) in tabular form. For the tabulation, an equation is selected for gas viscosity as a function of …
Number of citations: 7 www.sciencedirect.com
CL Yaws - Transport Properties of Chemicals and Hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values of thermal conductivity of gas (organic compounds) in tabular form. For the tabulation, an equation is selected for thermal …
Number of citations: 4 www.sciencedirect.com
CL Yaws - Transport properties of chemicals and hydrocarbons, 2009 - Elsevier
Publisher Summary This chapter presents the values of diffusion coefficient in water of several organic compounds in a tabulated form. For the tabulation, an equation is selected for the …
Number of citations: 11 www.sciencedirect.com

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